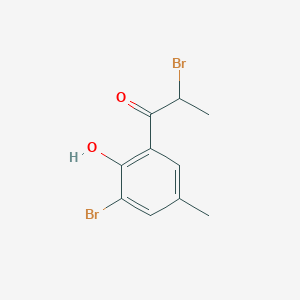![molecular formula C14H17NO2Si B14238502 Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate CAS No. 561063-93-2](/img/structure/B14238502.png)
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is an organic compound with the molecular formula C14H17NO2Si This compound is known for its unique structural features, which include a cyano group, a dimethyl(phenyl)silyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The dimethyl(phenyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects. These interactions contribute to the compound’s overall reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: This compound has a similar structure but contains a thiophene ring instead of a dimethyl(phenyl)silyl group.
Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxyphenyl group instead of a dimethyl(phenyl)silyl group.
Uniqueness
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and reactive compared to its analogs, allowing for a wider range of chemical transformations and applications .
Propriétés
Numéro CAS |
561063-93-2 |
|---|---|
Formule moléculaire |
C14H17NO2Si |
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C14H17NO2Si/c1-4-17-14(16)12(10-15)11-18(2,3)13-8-6-5-7-9-13/h5-9,11H,4H2,1-3H3 |
Clé InChI |
LZTKJMGYFLXWIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
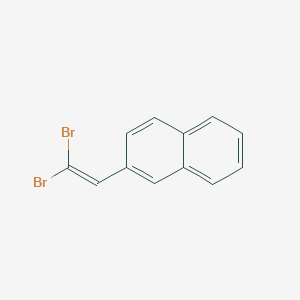

![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
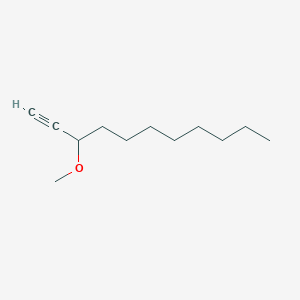
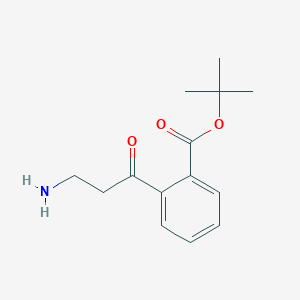
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)

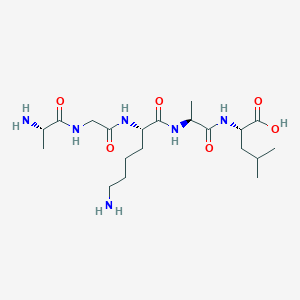
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
